molecular formula C21H24Cl2N2O4S B464644 4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide CAS No. 327065-92-9

4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide

Cat. No.: B464644
CAS No.: 327065-92-9
M. Wt: 471.4g/mol
InChI Key: VOHMRDLJBPTXHQ-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Coupling with butanamide: The dichlorophenoxy intermediate is then coupled with butanamide under specific reaction conditions, often involving the use of a base and a solvent.

    Introduction of the piperidinylsulfonyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    4-(2,4-dichlorophenoxy)butanoic acid: Another similar compound with a butanoic acid group instead of the butanamide group.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide is unique due to the presence of both the dichlorophenoxy and piperidinylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O4S/c22-16-6-11-20(19(23)15-16)29-14-4-5-21(26)24-17-7-9-18(10-8-17)30(27,28)25-12-2-1-3-13-25/h6-11,15H,1-5,12-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMRDLJBPTXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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